molecular formula C20H18N2O2S B2855214 9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 899761-62-7

9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B2855214
CAS No.: 899761-62-7
M. Wt: 350.44
InChI Key: UVNWDOSVFULGSC-UHFFFAOYSA-N
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Description

9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a sophisticated heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule integrates multiple privileged pharmacophores, including a chromenopyrimidine core and a thione group, which are known to confer significant biological activity. Compounds featuring chromene and pyrimidine scaffolds have demonstrated a wide range of biological properties, such as promising in vitro antimicrobial effects against various pathogenic bacterial and fungal strains . Furthermore, pyrimidine and pyridopyrimidine derivatives are extensively investigated in oncology research for their antitumor potential and ability to inhibit cell proliferation . The structure of this compound, particularly the 4-thione moiety, is a key functional group that can enhance binding affinity and contribute to diverse mechanisms of action, similar to those observed in related bioactive molecules . Researchers can utilize this compound as a key intermediate or a novel scaffold in drug discovery projects, particularly for developing new antimicrobial or anticancer agents. Its complex structure also makes it suitable for structure-activity relationship (SAR) studies and as a building block for synthesizing more complex heterocyclic systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

9-ethoxy-2-(4-methylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-3-23-16-6-4-5-14-11-15-19(24-17(14)16)21-18(22-20(15)25)13-9-7-12(2)8-10-13/h4-10H,3,11H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNWDOSVFULGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to form a chromene intermediate. This intermediate is then reacted with p-toluidine and thiourea under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.

Chemical Reactions Analysis

Types of Reactions

9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. Studies have indicated its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in applications such as coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of 9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit kinases or other signaling proteins, thereby modulating cellular pathways involved in cancer progression or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds like 2H-chromene-3-carboxylates share the chromene moiety and exhibit similar biological activities.

    Pyrimidine Derivatives: Compounds such as 2-aminopyrimidines are known for their antimicrobial and anticancer properties.

Uniqueness

What sets 9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione apart is its combined chromene and pyrimidine structure, which provides a unique scaffold for the development of multifunctional compounds. This dual functionality allows for a broader range of applications and the potential for synergistic effects in biological systems.

Q & A

Q. What are the optimal synthetic routes for preparing 9-ethoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via microwave-assisted heterocyclocondensation of 2-amino-4H-1-chromene-3-carbonitrile with p-tolyl isothiocyanate. Key parameters include microwave irradiation (10–30 min at 80–120°C), solvent selection (ethanol or ethyl acetate), and stoichiometric control (1:1.2 molar ratio of amine to isothiocyanate). Post-synthesis purification via recrystallization from absolute ethanol improves purity, with yields ranging from 55% to 75% . For yield optimization, gradient cooling during precipitation and inert atmosphere conditions (e.g., nitrogen) are recommended.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer: Use a combination of:

  • 1H NMR (δ 13.0 ppm for NH, δ 8.4 ppm for aromatic CH groups)
  • Mass spectrometry (parent ion matching molecular weight ± 0.5 Da)
  • Elemental analysis (C, H, N within ±0.3% of theoretical values)
  • HPLC with a C18 column and acetonitrile/water (70:30 v/v) mobile phase for purity assessment.
    For crystalline forms, X-ray diffraction confirms molecular packing .

Q. What biological screening protocols are suitable for evaluating its antimicrobial potential?

Methodological Answer: Follow standardized disk diffusion or microbroth dilution assays using reference strains (e.g., Staphylococcus aureus ATCC 25923). Test concentrations ranging from 1–100 µg/mL, with ciprofloxacin as a positive control. Include solvent-only negative controls to rule out interference. Minimum inhibitory concentration (MIC) values should be determined in triplicate .

Q. How can researchers safely handle this compound given its potential hazards?

Methodological Answer: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols. In case of skin contact, wash immediately with soap and water. For spills, collect solid material using vacuum suction and dispose in hazardous waste containers .

Q. What solvent systems are optimal for recrystallization and chromatography?

Methodological Answer: Recrystallization from absolute ethanol or ethyl acetate yields high-purity crystals. For column chromatography, use silica gel (60–120 mesh) with a gradient of hexane/ethyl acetate (4:1 to 1:1 v/v). Monitor fractions via TLC (Rf = 0.3–0.5 in hexane/EtOAc 3:1) .

Advanced Research Questions

Q. How do substituent variations (e.g., ethoxy vs. methoxy groups) impact the compound’s bioactivity and stability?

Methodological Answer: Perform comparative SAR studies using analogs with systematic substituent changes. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and bioactivity using enzyme inhibition assays (e.g., against Candida albicans). Ethoxy groups generally enhance metabolic stability compared to methoxy due to reduced oxidative susceptibility .

Q. What computational methods can predict binding modes to molecular targets like fungal CYP51?

Methodological Answer: Use molecular docking (AutoDock Vina) with CYP51 crystal structures (PDB: 5TZ1). Validate predictions with molecular dynamics simulations (100 ns trajectories in GROMACS). Key interactions include hydrogen bonding with heme propionates and hydrophobic contacts with Leu376 and Tyr131 .

Q. How can contradictory data on antibacterial activity across studies be resolved?

Methodological Answer: Standardize assay conditions (e.g., Mueller-Hinton broth pH 7.3, 37°C incubation). Re-evaluate discrepancies using isothermal microcalorimetry to quantify bacterial metabolic inhibition. Cross-validate with time-kill assays to assess bactericidal vs. bacteriostatic effects .

Q. What strategies improve solubility for in vivo studies without compromising activity?

Methodological Answer:

  • Prodrug design: Introduce phosphate esters at the 9-ethoxy group for hydrolytic activation.
  • Nanoformulation: Use liposomal encapsulation (70–100 nm particles) with DSPC/cholesterol (55:45 molar ratio).
  • Co-solvents: Prepare stock solutions in DMSO/PEG-400 (1:4 v/v) for aqueous dilution .

Q. How can researchers address low reproducibility in microwave-assisted synthesis?

Methodological Answer: Calibrate microwave power output using IR temperature probes. Pre-dry reagents (40°C under vacuum for 2 h) to minimize moisture interference. Include a sacrificial base (e.g., K₂CO₃) to scavenge HCl byproducts. Document reaction vessel geometry (e.g., 10 mL sealed vials) for consistent energy distribution .

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